PFM39

DNA Damage Response MRE11 Nuclease ATM Signaling

Discerning MRE11 exonuclease activity demands absolute selectivity. PFM39 is a cell-permeable, potent mirin analog that offers precisely that, inhibiting exonuclease function without confounding endonuclease or ATM pathway interference, a clear advantage over pan-MRN inhibitors. Ensure your DNA repair studies are definitive. - **Exclusive Selectivity:** Blocks dsDNA backbone rotation to inhibit MRE11 exonuclease, but not endonuclease or ATM activation. - **Definitive Phenotypes:** Inhibits HR without increasing NHEJ, and rescues repair defects from EXO1/BLM depletion. - **Reliable Supply:** Achieve reproducible results with ≥98% (HPLC) purity, shipped under ambient conditions for immediate availability.

Molecular Formula C10H9N3OS
Molecular Weight 219.27 g/mol
Cat. No. B610068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFM39
SynonymsPFM39
Molecular FormulaC10H9N3OS
Molecular Weight219.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=C2C(=O)NC(=N)S2)N
InChIInChI=1S/C10H9N3OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,11H2,(H2,12,13,14)/b8-5-
InChIKeyQXOIZYPBCJHYLN-YVMONPNESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PFM39 Overview: Selective MRE11 Exonuclease Inhibitor


PFM39 is a cell-permeable, small-molecule mirin analog that functions as a potent and selective inhibitor of the MRE11 exonuclease activity . It is chemically defined as (5Z)-2-amino-5-[(4-aminophenyl)methylene]-4(5H)-thiazolone, with a molecular formula of C10H9N3OS and a molecular weight of 219.26 g/mol [1]. PFM39's primary mechanism of action involves blocking dsDNA phosphate backbone rotation, thereby selectively inhibiting MRE11's exonuclease function without affecting its endonuclease activity or the overall MRE11-RAD50-NBS1 (MRN) complex endonuclease activity [2]. This compound is a critical tool for dissecting DNA double-strand break (DSB) repair pathways, particularly in modulating the choice between homologous recombination (HR) and non-homologous end joining (NHEJ) .

PFM39 vs. Mirin and PFM01


PFM39 is a member of a class of MRE11 nuclease inhibitors, but its specific mechanism and functional consequences are distinct from its close analogs such as mirin and PFM01. While all these compounds target the MRN complex, they exhibit different selectivity profiles and impact distinct DSB repair pathways. For instance, mirin inhibits both MRN-dependent ATM activation and MRE11-associated exonuclease activity, whereas PFM39 selectively inhibits exonuclease activity [1]. Furthermore, PFM39 and PFM01 exhibit a functional dichotomy: PFM39 blocks exonuclease activity while PFM01 blocks endonuclease activity, leading to opposite effects on HR and NHEJ pathway choice [2]. These mechanistic and functional differences are critical for experimental design, as substituting one inhibitor for another will not produce the same biological outcome and may lead to erroneous conclusions about the role of MRE11 nuclease activities in DNA repair. Therefore, precise selection based on validated, quantitative evidence is essential [3].

PFM39 Quantitative Evidence Guide


Exonuclease Selectivity Compared to Mirin

PFM39 selectively inhibits MRE11 exonuclease activity (IC50 = 50-75 µM in A549 cells for dsDNA end resection) without affecting MRN-dependent ATM activation, a key distinction from mirin. Mirin inhibits both MRE11-associated exonuclease activity and MRN-dependent ATM activation (IC50 = 12 µM for ATM activation) [1].

DNA Damage Response MRE11 Nuclease ATM Signaling

Opposing Effects on HR and NHEJ vs. PFM01

PFM39 (50 µM) inhibits homologous recombination (HR) without significantly increasing non-homologous end joining (NHEJ) [1]. In contrast, PFM01 (100 µM) enhances NHEJ and reduces HR . Furthermore, PFM39 relieves the DSB repair defect caused by EXO1/BLM depletion, an effect not observed with PFM01 [2].

DNA Repair Pathway Choice Homologous Recombination Non-Homologous End Joining

Stronger Exonuclease Inhibition Than Endonuclease Inhibitors

In a head-to-head in vitro nuclease assay, PFM39 (0.5 mM) demonstrated strong inhibition of MRN exonuclease activity, whereas the endonuclease inhibitors PFM01, PFM03, and PFM04 had little to no effect on this activity [1][2]. Conversely, PFM03 showed strong endonuclease inhibition, while PFM39 and mirin did not [2].

MRE11 Exonuclease Enzymatic Assay PFM Compounds

Repair Rescue in EXO1/BLM-Depleted Cells

PFM39 treatment can alleviate the double-strand break (DSB) repair defect observed in cells depleted of EXO1 or BLM. In U2OS DR-GFP reporter assays, siRNA-mediated knockdown of EXO1 and BLM significantly reduces HR efficiency. The addition of PFM39 (50 µM) partially but significantly restores HR in these depleted cells, indicating a synthetic rescue interaction [1].

Synthetic Rescue DNA Repair Deficiency EXO1 BLM

PFM39 Validated Research Applications


MRE11 Exonuclease in DSB Repair Pathway Choice

Researchers aiming to specifically interrogate the role of MRE11's exonuclease activity in dictating the balance between HR and NHEJ should use PFM39. Its selective inhibition of exonuclease function, without impacting endonuclease activity or ATM signaling, provides a clean and interpretable phenotype [1][2]. This contrasts with mirin, which confounds the analysis by also inhibiting ATM activation [1].

Synthetic Rescue in DNA Repair-Deficient Models

PFM39 is uniquely suited for experiments exploring the functional interplay between MRE11 and the long-range resection machinery (EXO1/BLM). The compound's ability to rescue the HR defect caused by EXO1/BLM depletion makes it a powerful tool for studying compensatory DNA repair pathways and for identifying potential synthetic vulnerabilities in cancer cells harboring mutations in these genes [3].

MRE11 Exonuclease as a Cancer Therapy Target

In preclinical studies aiming to validate MRE11 exonuclease as a therapeutic target, PFM39 offers a clear advantage over pan-MRN inhibitors. By selectively blocking only the exonuclease function, PFM39 allows researchers to assess the specific contribution of this catalytic activity to cancer cell survival and therapy response, without the pleiotropic effects of broader MRN inhibition [2][4]. For instance, its use has been validated in combination with PARP inhibitors in BRCA1-mutant models [5].

MRN Complex Function in Genome Stability

PFM39 serves as a critical chemical probe for studies of genome stability. Its ability to impair G2-phase DSB repair in human fibroblasts following ionizing radiation, as reported in vendor datasheets , positions it as a tool for investigating the cell cycle-specific roles of MRE11 exonuclease activity in maintaining genomic integrity and preventing chromosomal aberrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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